Citric Acid

Catalog No.
S602574
CAS No.
77-92-9
M.F
C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
M. Wt
192.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric Acid

CAS Number

77-92-9

Product Name

Citric Acid

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water; freely soluble in ethanol; soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C
Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxypropan-1,2,3-tricarboxylic Acid; 3-Carboxy-3-hydroxypentane-1,5-dioic Acid; Aciletten; Celenex 3P6; Cellborn SC-C; Chemfill; Citretten; Citric Acid Monogly

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Citric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)592000 mg/l (at 20 °c)3.08 mvery soluble in water; freely soluble in ethanol; soluble in ether592 mg/ml at 25 °cin water, 3.83x10+5 mg/l at 25 °csolubility in water: 54.0% w/w at 10 °c; 59.2% at 20 °c; 64.3% at 30 °c; 68.6% at 40 °c; 70.9% at 50 °c; 73.5% at 60 °c; 76.2% at 70 °c; 78.8% at 80 °c; 81.4% at 90 °c; 84.0% at 100 °cvery soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform592.0 mg/mlsolubility in water, g/100ml at 20 °c: 59very soluble in water, slightly soluble in etherfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates. It belongs to the ontological category of tricarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Citric acid (CAS 77-92-9) is a highly versatile, naturally occurring tricarboxylic acid defined by its three ionizable carboxyl groups and a single alpha-hydroxyl group. In industrial procurement, it is primarily sourced as an acidulant, a broad-range pH buffer, a biodegradable chelating agent, and a non-toxic crosslinker for biopolymers. Its high titratable acidity—yielding three protons per molecule—provides a distinct stoichiometric advantage over monocarboxylic and dicarboxylic alternatives [1]. Furthermore, its GRAS (Generally Recognized As Safe) status and complete biodegradability make it a baseline standard for replacing toxic synthetic crosslinkers and persistent environmental chelators in sustainable manufacturing workflows .

Substituting citric acid with dicarboxylic analogs like malic or tartaric acid fundamentally alters process chemistry. Dicarboxylic acids lack the third carboxyl group, which reduces cross-linking density (degree of substitution) in polymer networks and narrows the effective buffering window . Conversely, substituting citric acid with industrial synthetic agents—such as glutaraldehyde for crosslinking or EDTA for metal chelation—introduces severe downstream compliance and performance issues. Glutaraldehyde induces polymer yellowing and embrittlement while posing toxicity risks [1], and EDTA persists in the environment, risking groundwater contamination [2]. Citric acid is strictly required when a process demands high-density esterification, broad-spectrum buffering, and absolute biodegradability.

Broad-Spectrum Buffering Capacity and Titratable Acidity

Citric acid's tricarboxylic structure provides three distinct pKa values (3.13, 4.76, and 6.40), allowing it to buffer effectively across a much wider pH range than dicarboxylic alternatives. In direct comparison, malic acid offers only two pKa values (3.40 and 5.11), limiting its buffering capacity in near-neutral or highly acidic formulations [1]. Furthermore, citric acid's molecular weight of 192 g/mol distributed across three protons yields a highly efficient titratable acidity (64 g/mol per H+), reducing the total mass required to achieve target acidity levels compared to heavier or less substituted organic acids[2].

Evidence DimensionBuffer range (pKa values)
Target Compound DataCitric Acid (pKa 3.13, 4.76, 6.40)
Comparator Or BaselineMalic Acid (pKa 3.40, 5.11)
Quantified DifferenceAdditional buffering stage at pH ~6.40 and lower initial pKa
ConditionsStandard aqueous solution at 25°C

Buyers can consolidate buffer inventory by using a single compound that stabilizes formulations across a wider pH gradient.

Biopolymer Crosslinking: Flexibility and Optical Clarity

In the formulation of starch-polyvinyl alcohol (PVA) biodegradable films, citric acid serves as a non-toxic crosslinking agent that outperforms traditional synthetic dialdehydes in mechanical flexibility and optical clarity. A comparative study demonstrated that films crosslinked with citric acid achieved a significantly higher elongation at break (51.76%) compared to those crosslinked with glutaraldehyde (23.23%) [1]. Additionally, citric acid minimized optical degradation, yielding a Yellowness Index (YI) of 6.59, whereas glutaraldehyde caused substantial yellowing (YI = 10.04) [1].

Evidence DimensionElongation at break and Yellowness Index (YI)
Target Compound DataCitric Acid (51.76% elongation, YI 6.59)
Comparator Or BaselineGlutaraldehyde (23.23% elongation, YI 10.04)
Quantified Difference+122% increase in flexibility and 34% reduction in yellowing
ConditionsCorn starch-PVA film matrix (0.125% w/v crosslinker)

Essential for procuring crosslinkers in the food packaging industry where film flexibility and transparent aesthetics are critical.

Esterification Efficiency and Degree of Substitution in Hydrogels

The presence of three carboxyl groups allows citric acid to achieve a higher degree of substitution (DS) when modifying polysaccharides compared to dicarboxylic acids. In the modification of gum arabic, citric acid achieved a DS of 0.79–0.81, whereas malic acid under identical conditions only reached a DS of 0.60–0.68 [1]. This higher cross-linking density directly translates to improved thermal stability and a more robust polymer network, making citric acid a more efficient reagent per mole for structural modification[1].

Evidence DimensionDegree of Substitution (DS)
Target Compound DataCitric Acid (DS = 0.79–0.81)
Comparator Or BaselineMalic Acid (DS = 0.60–0.68)
Quantified Difference~30% higher substitution efficiency
ConditionsGum arabic modification (1:1 to 1:2 w/w ratio)

Allows manufacturers to achieve target hydrogel viscosities and thermal stabilities using lower molar equivalents of the crosslinking agent.

Biodegradable Heavy Metal Extraction Efficiency

While EDTA is the legacy benchmark for heavy metal extraction, its environmental persistence is a major liability. Citric acid provides a highly effective, biodegradable alternative for specific metals. In optimized soil washing protocols (0.5 M, 80°C), citric acid achieved a 97.7% extraction efficiency for Zinc, performing comparably to strong synthetic chelators [1]. In successive washing studies, citric acid mobilized up to 63.4% of total soil Zinc, outperforming weaker organic acids like acetic and oxalic acid while ensuring the post-treatment soil remains free of persistent synthetic chelators [2].

Evidence DimensionZinc extraction efficiency
Target Compound DataCitric Acid (up to 97.7% under optimized thermal conditions)
Comparator Or BaselineEDTA (benchmark, non-biodegradable)
Quantified DifferenceComparable Zn extraction yield with 100% biodegradability
ConditionsEx-situ chemical extraction of contaminated soil

Enables remediation contractors to meet strict environmental regulations regarding secondary soil contamination without sacrificing extraction yields.

Food-Safe Biodegradable Packaging Manufacturing

Utilizing citric acid instead of glutaraldehyde to crosslink PVA/starch films, ensuring high elongation, superior optical clarity (low yellowness index), and zero toxicity for consumer-facing packaging [1].

Multi-Stage pH Formulations

Procuring citric acid as a primary acidulant and buffer in beverages or pharmaceuticals where its three pKa values provide superior stability over a wider pH gradient compared to dicarboxylic acids like malic acid [2].

Eco-Compliant Soil Remediation

Deploying citric acid as a green washing agent to extract zinc and nickel from contaminated soils, replacing persistent EDTA to comply with strict environmental regulations regarding secondary soil contamination[3].

Advanced Hydrogel and Excipient Manufacturing

Using citric acid to achieve high degrees of substitution in polysaccharide-based hydrogels for drug delivery or edible coatings, outperforming dicarboxylic crosslinkers in structural modification efficiency [4].

Physical Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder; Liquid; Liquid, Other Solid; Other Solid
Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air
Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO]
Solid
COLOURLESS CRYSTALS.
White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai

Color/Form

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

192.02700259 Da

Monoisotopic Mass

192.02700259 Da

Boiling Point

Decomposes (NTP, 1992)
Decomposes

Flash Point

100Â °C

Heavy Atom Count

13

Taste

Strongly acidic taste
Pleasant, sweet, tart taste

Density

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink
1.665 g/cu cm at 20 °C
BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C
Density: 1.542 g/cu cm /Citric acid monohydrate/
White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/

LogP

-1.64
-1.64 (LogP)
-1.64
log Kow = -1.64
-1.7

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.
Behavior in fire: melts and decomposes. The reaction is not hazardous.
Decomposes at 175 °C
175Â °C

Melting Point

307 °F (anhydrous) (NTP, 1992)
153 °C
153Â °C

UNII

XF417D3PSL

Related CAS

141633-96-7

GHS Hazard Statements

Aggregated GHS information provided by 4645 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 467 of 4645 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4178 of 4645 companies with hazard statement code(s):;
H315 (10.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breastfeeding; Lactation; Appetite Depressants; Gastrointestinal Agents; Anti-Obesity Agents;

Therapeutic Uses

Mesh Heading: Anticoagulants, chelating Agents
/EXPL THER/ Regional citrate anticoagulation (RCA) is an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. Its use has been very limited, possibly because of the need for special infusion solutions and difficult monitoring of the metabolic effects./The objective of this study was/ to investigate the safety and the feasibility of an RCA method for continuous veno-venous hemofiltration (CVVH) using commercially available replacement fluid. We evaluated 11 patients at high risk of bleeding, requiring CVVH. RCA was performed using commercially available replacement fluid solutions to maintain adequate acid-base balance. We adjusted the rate of citrate infusion to achieve a post-filter ionized calcium concentration [iCa] <0.4 mmol/L when blood flow was <250 mL/min, or <0.6 mmol/L when blood flow was >250 mL/min. When needed, we infused calcium gluconate to maintain systemic plasma [iCa] within the normal range. Twenty-nine filters ran for a total of 965.5 hr. Average filter life was 33.6+/-20.5 hr. Asymptomatic hypocalcemia was detected in 6.9% of all samples. No [iCa] values <0.9 mmol/L were observed. Hypercalcemia (1.39+/-0.05 mmol/L) occurred in 2.5% of all samples. /The authors/ observed hypernatremia (threshold 153 mmol/L) and alkalosis (threshold 7.51) in only 9.3% and 9.4% respectively of all samples, mostly concomitantly. No patient showed any signs of citrate toxicity. /They/ developed a protocol for RCA during CVVH using commercially available replacement fluid that proved safe, flexible and applicable in an Intensive Care Unit (ICU) setting.
It has ... been used to dissolve urinary bladder calculi, & as mild astringent.
Citrate ... of ... value in alleviation of chronic metabolic acidosis ... from chronic renal insufficiency or syndrome of renal tubular acidosis ... usually prescribed in form of sodium citrate and citric acid soln, USP ...
Potassium citrate, up to 10 g daily, has been used as a potassium supplement; the potassium and sodium salts have been used, in similar dosages, as mild diuretics in humans.

Pharmacology

Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

MeSH Pharmacological Classification

Calcium Chelating Agents

ATC Code

A - Alimentary tract and metabolism
A09 - Digestives, incl. enzymes
A09A - Digestives, incl. enzymes
A09AB - Acid preparations
A09AB04 - Citric acid

Mechanism of Action

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium.
... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.
Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

Vapor Pressure

1.66e-08 mmHg
1.7X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

77-92-9

Absorption Distribution and Excretion

/A portion/ of the circulating (mainly metabolic but also ingested) citric acid is excreted in urine, with 24-hour urine reference values between 1.5 and 3.68 mmol, corresponding to 0.29-0.71 g citric acid excreted per person per day.

Metabolism Metabolites

Citric acid is a normal metabolite and an intermediate in cellular oxidative metabolism ... The acid is formed in the mitochondrion after condensation of acetate with oxaloacetate. The six-carbon acid is then successively degraded to a series of four-carbon acids, effectively accomplishing oxidation of acetate in the cell.
In human (as well as in animal and plant) physiology, citric acid is a very common intermediate in one of the central biochemical cycles, the Krebs or tricarboxylic acid cycle, which takes place in every cell. It completes the breakdown of pyruvate formed from glucose through glycolysis, thereby liberating carbon dioxide and a further four hydrogen atoms which are picked up by electron transport molecules. Thus, in man approximately 2 kg of citric acid are formed and metabolised every day. This physiological pathway is very well developed and capable of processing very high amounts of citric acid as long as it occurs in low concentrations.
Citric acid in reaction with enzyme citratase /citrate lyase/ yields oxaloacetic acid & acetic acid.

Associated Chemicals

Citric acid monohydrate;5949-29-1

Wikipedia

Citric acid

Drug Warnings

A study of abdominal pain and severity of other side effects attributed to Picolax, a combination of citric acid, magnesium oxide and sodium picosulfate, was conducted among 267 patients, 55 of whom had inflammatory bowel disease, all of whom were given a full single dose of Picolax as preparation for radiology or endoscopy. The frequency of increased abdominal pain and severe side effects after Picolax administration was similar in the patients with inflammatory bowel disease and the patients with other colonic disorders. None of the patients with iron deficiency in whom investigations had yielded negative results reported severe side effects; this was significantly different from the proportion reporting severe side effects among the patients with inflammatory bowel disease, the irritable bowel syndrome and diverticular disease. The increase in the mean number of stools/24 hr after Picolax was lower in the patients with inflammatory bowel disease than in the other diagnostic groups. On review 2-4 wk after examination none of the patients with inflammatory bowel disease reported deterioration in their symptoms.
Following the occurrence of aluminum encephalopathy in four patients with chronic renal failure, 34 azotemic patients seen during the same year and five volunteers who took varying combinations of aluminum hydroxide and an alkalinizing citrate (Shohl's) solution were studied. It was found that the four encephalopathic cases were older than the 34 azotemic patients (68 years + or - 14 standard deviation, versus 50 + or - 13, p< 0.05), had a higher mean serum aluminum value (727 ug/l + or - 320 versus 92 + or - 73, p< 0.005), had taken more aluminum hydroxide (5 g/day + or - 0.9 versus 1.6 + or - 1.8, p< 0.01), and more Shohl's solution (64 ml/day + or - 19 versus 20 + or - 29, p< 0.01). In all 38 patients the serum aluminum values correlated directly with age (p=0.01), aluminum hydroxide (p=0.001) and concomitant citrate intake (p=0.004). In the five healthy volunteers the 24 hr urinary aluminum excretion increased from a baseline of 22 ug + or - 19 standard deviation to 167 + or - 109 (p=0.05) during aluminum hydroxide intake, rising to 580 + or - 267 (p=0.01) during the simultaneous intake of citrate and aluminum hydroxide. Corresponding serum aluminum values were 11 ug/l + or - 2 standard deviation, 44 + or - 34 (p= 0.1), and 98 + or - 58 (p<0.05). Thus citrate seems to enhance aluminum absorption and may cause encephalopathy in patients with chronic renal failure, especially the elderly.

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Chelating; Buffering

Methods of Manufacturing

In surface fermentation, Aspergillus niger is grown on a liquid substrate in pans stacked vertically in a chamber. The chamber and pans are sterilized either before or after introduction of the substrate. ... The substrate for the fermentation is a carbohydrate, usually molasses or a sugar, such as raw beet, refined beet, or cane sugars, or a syrup. ... Certain inorganic nutrients, such as ammonium nitrate, potassium phosphate, magnesium sulfate, zinc sulfate, and potassium ferrocyanide, are added. The pH is adjusted to between 3 and 7, depending on the carbohydrate source. Sterilization may be batchwise or continuous; the latter uses less energy and is usually faster. After sterilization, the temperature is adjusted as required. The surface of the sterile substrate in the pans is inoculated with A. niger spores, which germinate and cover the surface of the liquid with a mat of mold. After two to three days the surface is completely covered and citric acid production begins, continuing at almost a constant rate until 80-90% of the sugar is consumed. Fermentation then continues more slowly for an additional six to ten days. The theoretical yield from 100 kg of sucrose is 123 kg of citric acid monohydrate or 112 kg of anhydrous acid. However, the A. niger uses some sugar for growth and respiration, and the actual yield varies between 57 and 77% of theoretical, depending on such factors as substrate purity, the particular strain of organism, and the control of fermentation.
Submerged fermentation ... takes place in large fermentation tanks. This method is used more frequently because labor costs are lower with large tanks than with small pans; equipment costs are also lower. The fermentation vessel can be short and wide or tall and narrow, and equipped with mixing devices, such as top-entering or side-entering agitators of the turbine or propeller type. Agitation can be increased by use of a draft tube, a recirculation loop, or a nozzle through which air and recirculated substrate is pumped. Spargers located at the bottom of the vessel or under the stirrer supply air, which may be enriched with oxygen. Oxygen is usually recovered from the exhaust gas. The air is supplied by a compressor and passes through a sterile filter; if necessary, the air is cooled. Because the process is exothermic, the vessel must be equipped with heat-exchange surfaces, which can be the outside walls or internal coils. Ports are provided for introducing substrate, inoculum, and steam or other sterilizing agents; sampling and exhaust ports are also provided. The substrate is prepared in a separate tank and its pH adjusted; the micronutrients may be added to this tank or directly to the fermentor. The substrate is sterilized by a batchwise or, more commonly, by a continuous operation. The fermentor is sterilized, charged with substrate, and inoculated. Fermentation requires 3-14 days. After it is completed, the air supply is stopped to prevent the microorganisms from consuming the citric acid.
The microbial production of citric acid on a commercial scale was begun in 1923 utilizing certain strains of Aspergillus niger to produce citric acid on the surface of a sucrose and salt solution. This tray fermentation technique is still used today, although it is being replaced by a submerged process known as deep tank fermentation. In the deep tank submerged process, Aspergillus niger mold spores are grown under controlled aseptic conditions on a test-tube slant and transferred to a seed tank or inoculum which is added to a fermentor along with pasteurized syrup. The pH is adjusted and nutrients added. Sterile air is sparged into the fermentor while the sugar is converted to citric acid. The complete fermentation cycle can take as long as 15 days. ... Citric acid fermentation broth is generally separated from the biomass using filtration or centrifugation. The citric acid is usually purified using either a lime-sulfuric acid method or a liquid extraction process.
Mold fermentation of beet or sugar cane molasses, or dextrose (corn sugar)
For more Methods of Manufacturing (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

Other (requires additional information)
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Paint and Coating Manufacturing
Agriculture, Forestry, Fishing and Hunting
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Primary Metal Manufacturing
Construction
Fabricated Metal Product Manufacturing
Utilities
Paper Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-: ACTIVE
EPA registered the first citric acid-containing products in the early 1970's.
... Dilute aqueous solutions are subject to molding (fermentation), oxalic acid being one of the fermentation products.
To increase effectiveness of antioxidants in lard, shortening, & unsmoked dry sausage; at 0.01% alone or with antioxidants in lard or shortening; 0.001% in ... Sausage with 0.003% BHA.
The chemical synthesis of citric acid was reported in 1880. Since then, many different synthetic routes have been investigated, reported, and patented. However, none of these have proven to be commercially feasible.
For more General Manufacturing Information (Complete) data for CITRIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Enzymic, GLC, and HPLC methods for determining sugars and organic acids in strawberries are compared.
Method: AOAC 986.13; Procedure: liquid chromatographic method; Analyte: citric acid; Matrix: cranberry juice cocktail and apple juice; Detection Limit: not provided.
Method: AOAC 985.11; Procedure: enzymatic method; Analyte: citric acid; Matrix: wine; Detection Limit: not provided.
Method: AOAC 976.15; Procedure: colorimetric method; Analyte: citric acid; Matrix: cheese; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for CITRIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Crystalline citric acid, anhydrous, can be stored in dry form without difficulty, although conditions of high humidity and elevated temperatures should be avoided to prevent caking. Storage should be in tight containers to prevent exposure to moist air. Several granulations are commercially available with the larger particle sizes having less tendency toward caking.
Temperature: ambient; Venting: open.
Containers: 230 lb Barrels, bags, kegs, boxes, cartons, fiber drums, bottles.
Separated from strong oxidants, strong bases, metal nitrates and metals. Dry.

Interactions

... Citric acid aerosol inhalation caused decreases in dynamic respiratory compliance and forced expiratory volume in 0.1 s (FEV0.1). This airway constriction was significantly attenuated by MK-886, mepyramine, cromolyn sodium, and compound 48/80, but not by either methysergide or indomethacin. Both LTC4 and histamine infusion significantly increased the magnitude of citric acid-induced airway constriction in compound 48/80-pretreated guinea pigs. Citric acid inhalation caused significant increase in histamine level in the bronchoalveolar lavage sample, which was significantly suppressed by compound 48/80.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate on the toxicity, distribution and excretion in mice exposed to aluminum were compared. Chelating agents were administered ip at a dose equal to one-fourth of their respective LD50. To determine the effect of the various chelators on the toxicity of aluminum, various doses of aluminum nitrate (938-3188 mg/kg) were administered ip, followed by one of the chelators. Survival was recorded at the end of 14 days. ... Malic acid and deferoxamine mesylate were the most effective in increasing the urinary excretion of aluminum. Citric acid was the most effective in increasing the fecal excretion of aluminum. Malonic, oxalic and succinic acids had no overall beneficial effects. Citric acid would appear to be the most effective agent of those tested in the prevention of acute aluminium intoxication.
... When aluminum hydroxide and citric acid (133 mg Al/kg and 62 mg/kg, respectively) were simultaneously given orally to mice, fetal skeletal development defects resulted.
The primary purpose of this study was to determine the relative usefulness of various measures to monitor body aluminum burden in weanling rats fed various amounts of aluminum (0.39 umol aluminum/g diet for 29 days, approximately 40 umol aluminum/g diet with or without citrate for 29 days and approximately 100 umol aluminum/g diet with citrate for 12 or 29 days) or injected ip with graded doses of aluminum (0.01, 4.6, 11.8, 23.5 or 94 umol aluminum). Twenty four hours prior to sacrifice, all rats were injected ip with either desferrioxamine (75 mg) or buffer. All seven indices of aluminum exposure monitored (eg: tibia, liver, kidney and serum aluminum concn; changes in serum aluminum concn in response to desferrioxamine; urinary aluminum excretion with and without desferrioxamine treatment) were highly (p< 0.001) correlated to parenteral aluminum exposure. Ingestion of citrate had small but significant effects on aluminum retention. /Citrate/
For more Interactions (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Drugs.com: Phexxi Approval History
FDA Approved Drug Products: PHEXXI (lactic acid, citric acid, and potassium bitartrate) vaginal gel
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types